Superior Substrate Performance in Engineered Amine Dehydrogenase Reductive Amination vs. 4-Methoxypropiophenone
In engineered amine dehydrogenase (LsAmDH mutant W5-5 T123G/S157T/S275G)-catalyzed reductive amination, 4-methoxyphenylacetone demonstrates quantitatively superior conversion efficiency compared to the structurally related 4-methoxypropiophenone substrate under identical conditions [1]. While 4-methoxypropiophenone required 500 mM ammonium concentration to achieve >99% ee and 90% isolated yield at 200 mM substrate loading, the mutant enzyme exhibited higher catalytic activity toward phenylacetone analogs, with the 4-methoxyphenylacetone scaffold enabling efficient amination at significantly reduced ammonium concentrations [1].
| Evidence Dimension | Reductive amination substrate efficiency in engineered amine dehydrogenase system |
|---|---|
| Target Compound Data | Phenylacetone analog (including 4-methoxyphenylacetone scaffold) catalyzed at low ammonium concentration with high yield and excellent enantioselectivity |
| Comparator Or Baseline | 4-Methoxypropiophenone: 200 mM substrate, 500 mM ammonium, >99% ee, 90% isolated yield (LsAmDH mutant W5-5) |
| Quantified Difference | Phenylacetone analogs enable comparable or superior performance at substantially reduced ammonium concentration, decreasing ammonium waste generation |
| Conditions | LsAmDH mutant W5-5 (T123G/S157T/S275G) in reductive amination reaction |
Why This Matters
Reduced ammonium concentration requirements translate directly to greener process economics, lower waste treatment costs, and improved industrial scalability for chiral amine production.
- [1] Molecular Catalysis. (2024). Efficient synthesis of (R)-4-methoxyamphetamine and its analogues under low ammonium concentration using engineered amine dehydrogenase. Molecular Catalysis, 553, 113802. View Source
